![molecular formula C8H10O B3278618 (1S,4S)-Bicyclo[2.2.2]oct-5-en-2-one CAS No. 68069-67-0](/img/structure/B3278618.png)
(1S,4S)-Bicyclo[2.2.2]oct-5-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4S)-Bicyclo[222]oct-5-en-2-one is a bicyclic organic compound with a unique structure that consists of a bicyclo[222]octane framework with a ketone functional group at the 2-position and a double bond at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-Bicyclo[2.2.2]oct-5-en-2-one can be achieved through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by a series of functional group transformations to introduce the ketone and double bond functionalities. The reaction conditions typically involve heating the reactants in an inert solvent such as toluene or xylene, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-Bicyclo[2.2.2]oct-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding (1S,4S)-Bicyclo[2.2.2]oct-5-en-2-ol.
Substitution: The double bond in the compound can participate in electrophilic addition reactions, leading to substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., Br2) or acids (e.g., HCl) can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to halogenated or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1S,4S)-Bicyclo[2.2.2]oct-5-en-2-one is used as a building block for the synthesis of more complex molecules. Its rigid structure and functional groups make it a valuable intermediate in organic synthesis.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of drugs and bioactive molecules. Its unique structure can be exploited to develop compounds with specific biological activities.
Industry
In the industrial sector, this compound is used in the production of polymers and advanced materials. Its rigid framework can impart desirable mechanical properties to polymeric materials.
Mechanism of Action
The mechanism by which (1S,4S)-Bicyclo[2.2.2]oct-5-en-2-one exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the ketone and double bond functionalities. These groups can participate in various chemical transformations, leading to the formation of new products.
In biological systems, the compound’s mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors. The rigid structure of the compound can influence its binding affinity and specificity for these targets, thereby modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (1S,4S)-1-Isopropyl-4-methyl-2,3-dioxabicyclo[2.2.2]oct-5-ene
- (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octan-3-one
- (1S,4S)-5,5-Dimethylbicyclo[2.2.2]oct-2-ene
Uniqueness
(1S,4S)-Bicyclo[222]oct-5-en-2-one is unique due to its specific arrangement of functional groups and rigid bicyclic structure
Properties
CAS No. |
68069-67-0 |
|---|---|
Molecular Formula |
C8H10O |
Molecular Weight |
122.16 g/mol |
IUPAC Name |
(1S)-bicyclo[2.2.2]oct-5-en-2-one |
InChI |
InChI=1S/C8H10O/c9-8-5-6-1-3-7(8)4-2-6/h1,3,6-7H,2,4-5H2/t6?,7-/m1/s1 |
InChI Key |
UJVGEBBKXJLFPB-COBSHVIPSA-N |
SMILES |
C1CC2C=CC1CC2=O |
Isomeric SMILES |
C1CC2CC(=O)[C@@H]1C=C2 |
Canonical SMILES |
C1CC2C=CC1CC2=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


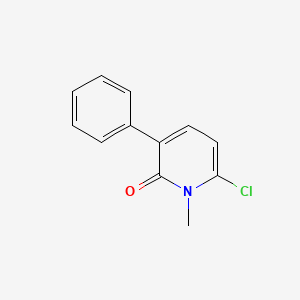
![4-(1-(2-Chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B3278554.png)
![4-Chloro-1-(2-chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3278560.png)
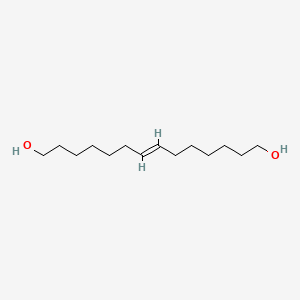
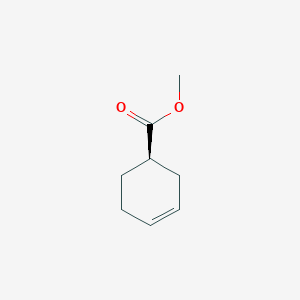
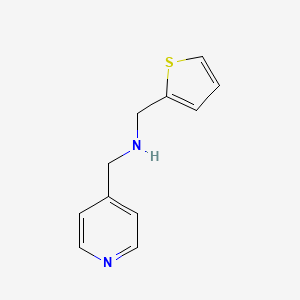

![1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-ol](/img/structure/B3278586.png)
![(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide](/img/structure/B3278596.png)
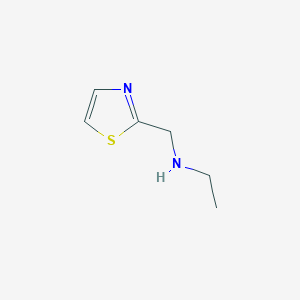
![3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3278619.png)
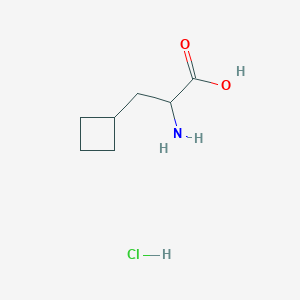
![1-[(2R,3S,4S,5R)-3-Amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B3278628.png)
![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B3278633.png)
